molecular formula C21H21N5O2S B2567274 N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-72-3

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2567274
CAS No.: 1040648-72-3
M. Wt: 407.49
InChI Key: GASLGJMUAZADQC-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule with the CAS Number 1040648-72-3 and a molecular weight of 407.5 g/mol . Its molecular design incorporates several pharmaceutically relevant features, including a pyridazine core that is linked to a planar quinoline system via a flexible butylthio spacer, and is further functionalized with a cyclopropanecarboxamide moiety . The quinoline group is a well-known aromatic system that can enhance target binding, while the cyclopropane ring is a structural feature often used to improve metabolic stability in drug candidates . Although direct biological data for this specific compound is limited in the public domain, its structural components suggest potential as a scaffold for developing enzyme or kinase inhibitors . Research into similar compounds highlights the importance of such moieties in creating molecules that can interact with specific enzymatic pathways, such as those involving tyrosine kinases, which are relevant in oncology and other disease areas . This product is intended for research purposes and is strictly for laboratory use. It is not approved for human or veterinary diagnostics or therapies .

Properties

IUPAC Name

N-[6-[4-oxo-4-(quinolin-3-ylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c27-19(23-16-12-15-4-1-2-5-17(15)22-13-16)6-3-11-29-20-10-9-18(25-26-20)24-21(28)14-7-8-14/h1-2,4-5,9-10,12-14H,3,6-8,11H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASLGJMUAZADQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Unlike Tozasertib, the absence of a pyrimidine core may reduce kinase activity, redirecting therapeutic utility toward inflammatory pathways.
  • Gaps in Data: No direct enzymatic or clinical data for the target compound were found in the provided evidence. Further in vitro assays (e.g., ATX inhibition, kinase profiling) are needed to validate hypotheses.

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